molecular formula C20H19N3OS B7758005 (z)-2-((2-(benzyloxy)naphthalen-1-yl)methylene)-N-methylhydrazinecarbothioamide

(z)-2-((2-(benzyloxy)naphthalen-1-yl)methylene)-N-methylhydrazinecarbothioamide

Cat. No. B7758005
M. Wt: 349.5 g/mol
InChI Key: NAHCNWWJEDJWDG-XKZIYDEJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(z)-2-((2-(benzyloxy)naphthalen-1-yl)methylene)-N-methylhydrazinecarbothioamide is a useful research compound. Its molecular formula is C20H19N3OS and its molecular weight is 349.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (z)-2-((2-(benzyloxy)naphthalen-1-yl)methylene)-N-methylhydrazinecarbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (z)-2-((2-(benzyloxy)naphthalen-1-yl)methylene)-N-methylhydrazinecarbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Crystal Structure Analysis :

    • The study by Fun et al. (2012) discusses a compound with a naphthalene ring system and a 2-methylenehydrazinecarbothioamide group. They analyzed the crystal structure and molecular interactions, such as hydrogen bonds and π–π interactions, in the crystal lattice (Fun et al., 2012).
  • Chemosensor Development :

    • Udhayakumari and Velmathi (2015) explored the use of a structurally similar compound as a colorimetric and fluorescent sensor for F− and Cu2+/Hg2+ ions. The compound was found to be effective in bioimaging of Cu2+ ions in macrophage cells (Udhayakumari & Velmathi, 2015).
  • Synthesis of New Derivatives :

    • Gomha and Badrey (2013) reported the synthesis of new thiazole and pyrimidine derivatives incorporating a naphthalene moiety, indicating the compound's potential as a precursor for various heterocyclic derivatives with potential biological applications (Gomha & Badrey, 2013).
  • Anti-Inflammatory Agents :

    • Devi et al. (2020) synthesized a series of derivatives and evaluated them as anti-inflammatory agents. The study included molecular docking studies to understand the interaction with the COX-2 enzyme, indicating potential therapeutic applications (Devi et al., 2020).
  • Antimicrobial and Anti-Proliferative Activities :

    • Mansour et al. (2020) synthesized thiazolyl pyrazoline derivatives linked to a benzo[1,3]dioxole moiety and evaluated their antimicrobial and anti-proliferative activities. They found certain derivatives to be promising against cancer cells and microbes, indicating the compound's potential in drug development (Mansour et al., 2020).
  • Vibrational Spectroscopy and DFT Studies :

    • Srishailam et al. (2022) conducted a study on a similar compound, focusing on its barrier heights, infrared and Raman spectra, and vibrational characteristics using DFT simulations. This indicates the compound's utility in understanding molecular interactions and properties (Srishailam et al., 2022).
  • Fluorescence Properties and Metal Coordination :

    • Puntoriero et al. (2008) investigated compounds with naphthalene branches for their fluorescence properties and their ability to coordinate with metals, suggesting potential applications in sensing and material science (Puntoriero et al., 2008).

properties

IUPAC Name

1-methyl-3-[(Z)-(2-phenylmethoxynaphthalen-1-yl)methylideneamino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3OS/c1-21-20(25)23-22-13-18-17-10-6-5-9-16(17)11-12-19(18)24-14-15-7-3-2-4-8-15/h2-13H,14H2,1H3,(H2,21,23,25)/b22-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAHCNWWJEDJWDG-XKZIYDEJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NN=CC1=C(C=CC2=CC=CC=C21)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=S)N/N=C\C1=C(C=CC2=CC=CC=C21)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(z)-2-((2-(benzyloxy)naphthalen-1-yl)methylene)-N-methylhydrazinecarbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(z)-2-((2-(benzyloxy)naphthalen-1-yl)methylene)-N-methylhydrazinecarbothioamide
Reactant of Route 2
(z)-2-((2-(benzyloxy)naphthalen-1-yl)methylene)-N-methylhydrazinecarbothioamide
Reactant of Route 3
Reactant of Route 3
(z)-2-((2-(benzyloxy)naphthalen-1-yl)methylene)-N-methylhydrazinecarbothioamide
Reactant of Route 4
Reactant of Route 4
(z)-2-((2-(benzyloxy)naphthalen-1-yl)methylene)-N-methylhydrazinecarbothioamide
Reactant of Route 5
(z)-2-((2-(benzyloxy)naphthalen-1-yl)methylene)-N-methylhydrazinecarbothioamide
Reactant of Route 6
Reactant of Route 6
(z)-2-((2-(benzyloxy)naphthalen-1-yl)methylene)-N-methylhydrazinecarbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.